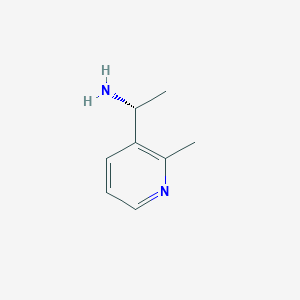
(1r)-1-(2-Methylpyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-1-(2-Methylpyridin-3-yl)ethan-1-amine,” also known as ®-2-methyl-3-pyridylmethylamine, is a chiral amine compound. Its chemical structure consists of a pyridine ring with a methyl group at the 2-position and an ethylamine side chain attached to the 1-position. The stereochemistry is specified as (1R), indicating that the chiral center is in the R configuration.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reductive amination of 2-methylpyridine with an appropriate amine source. For example:
Reductive Amination with Formaldehyde and Ammonium Formate:
Other Methods:
Industrial Production: The industrial production of this compound typically involves large-scale synthesis using optimized conditions. specific proprietary methods may vary among manufacturers.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the pyridine ring or the amine group can occur.
Substitution: Nucleophilic substitution reactions at the pyridine nitrogen or the ethylamine nitrogen are possible.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Alkyl halides or other electrophiles can be employed.
- Oxidation: Oxidized derivatives of the compound.
- Reduction: Reduced forms of the compound.
- Substitution: Alkylated or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of other compounds.
Biology: Investigated for its potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery or as intermediates in pharmaceutical synthesis.
Industry: Used in the production of fine chemicals.
Mecanismo De Acción
The specific mechanism of action for this compound depends on its application. It could act as a ligand, enzyme inhibitor, or participate in metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds: Other pyridine-based amines with similar structures.
Uniqueness: Highlight its stereochemistry (R configuration) and specific substituents.
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R)-1-(2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6(9)8-4-3-5-10-7(8)2/h3-6H,9H2,1-2H3/t6-/m1/s1 |
Clave InChI |
LWIWISPHEYROCV-ZCFIWIBFSA-N |
SMILES isomérico |
CC1=C(C=CC=N1)[C@@H](C)N |
SMILES canónico |
CC1=C(C=CC=N1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















